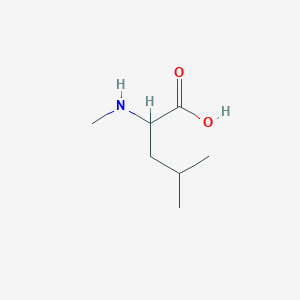

N-Méthyl-dl-leucine

Vue d'ensemble

Description

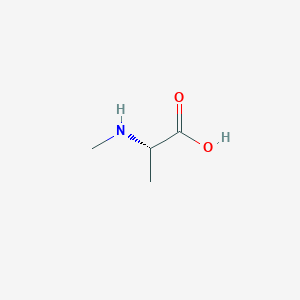

N-Méthylleucine: est un composé organique appartenant à la classe des dérivés de la leucine. Il se caractérise par le remplacement d'un des hydrogènes aminés de la leucine par un groupe méthyle

Applications De Recherche Scientifique

La N-Méthylleucine a un large éventail d'applications en recherche scientifique, notamment:

Biologie: Étudié pour son rôle dans la synthèse des protéines et les voies métaboliques.

Industrie: Utilisé dans la production de diverses substances chimiques et matériaux.

Mécanisme d'Action

Le mécanisme d'action de la N-Méthylleucine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme un substrat dans les réactions enzymatiques et peut moduler l'activité de certaines enzymes . Les voies et cibles exactes dépendent de l'application et du contexte spécifiques.

Mécanisme D'action

Target of Action

The primary target of N-Methyl-dl-leucine is the C-X-C motif chemokine 10 . This protein plays a crucial role in the immune response and inflammation, making it a potential target for therapeutic interventions.

Mode of Action

It is known that the compound’s uptake into cells switches from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) .

Biochemical Pathways

N-Methyl-dl-leucine may affect the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway regulates cell growth and metabolism, and its activation can have significant downstream effects. The compound’s effects are believed to be mediated via its metabolic products .

Pharmacokinetics

The pharmacokinetics of N-Methyl-dl-leucine involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s uptake and distribution are facilitated by MCT1 .

Result of Action

The molecular and cellular effects of N-Methyl-dl-leucine’s action are still under investigation. It is believed that the compound’s effects are mediated via its metabolic products .

Action Environment

The action of N-Methyl-dl-leucine can be influenced by various environmental factors. For instance, the compound’s uptake and metabolism may be affected by the presence of other substances in the cellular environment

Safety and Hazards

Orientations Futures

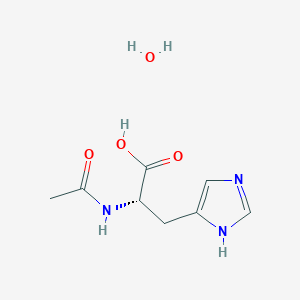

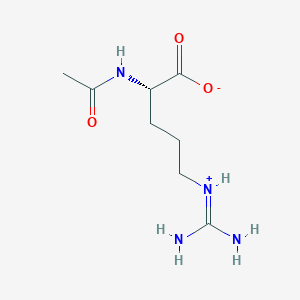

N-acetyl-l-leucine, a derivative of leucine, is currently being studied as a promising treatment for several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . This suggests potential future directions for the study and application of N-Methyl-DL-leucine and its derivatives.

Analyse Biochimique

Biochemical Properties

N-Methyl-dl-leucine plays a role in biochemical reactions, particularly in the metabolism of branched-chain amino acids. It interacts with enzymes such as branched-chain aminotransferase, which catalyzes a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids . The nature of these interactions involves the transfer of amino groups, contributing to the metabolic pathways of these amino acids.

Cellular Effects

The effects of N-Methyl-dl-leucine on cells and cellular processes are not fully understood and require further research. It is known that branched-chain amino acids, to which N-Methyl-dl-leucine is structurally related, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

N-Methyl-dl-leucine is involved in the metabolism of branched-chain amino acids. It interacts with enzymes such as branched-chain aminotransferase in these metabolic pathways

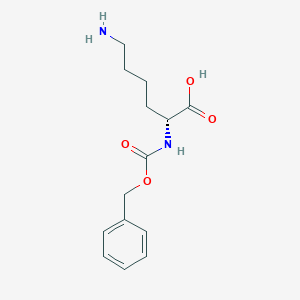

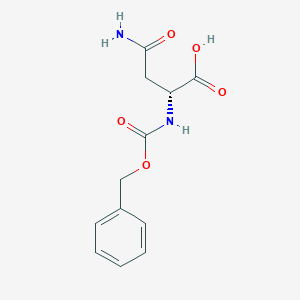

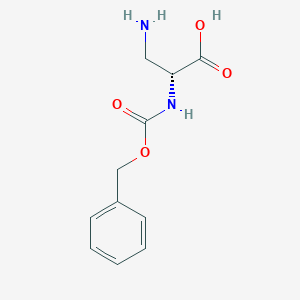

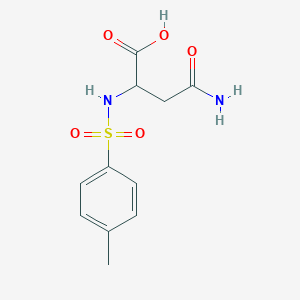

Méthodes De Préparation

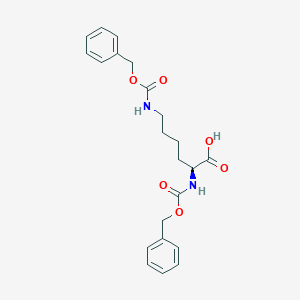

Voies Synthétiques et Conditions de Réaction: La N-Méthylleucine peut être synthétisée par plusieurs méthodes. Une approche courante consiste en la méthylation de dérivés de leucine en utilisant de l'hydrure de sodium et de l'iodure de méthyle . Une autre méthode comprend la méthylation de l'acide amino-p-toluènesulfonylique suivie d'un traitement avec du sodium dans l'ammoniac liquide . Ces méthodes donnent généralement des produits optiquement purs.

Méthodes de Production Industrielle: La production industrielle de N-Méthylleucine implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. Le choix de la méthode dépend de la pureté et de l'échelle de production souhaitées.

Analyse Des Réactions Chimiques

Types de Réactions: La N-Méthylleucine subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et Conditions Courants:

Oxydation: Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution: Les réactifs courants comprennent les halogènes et les halogénures d'alkyle.

Produits Principaux: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

Comparaison Avec Des Composés Similaires

Composés Similaires:

Leucine: Un acide aminé à chaîne ramifiée avec une structure similaire mais sans le groupe méthyle.

N-Méthylvaline: Un autre acide aminé méthylé avec une structure similaire mais une chaîne latérale différente.

Unicité: La N-Méthylleucine est unique en raison de son motif de méthylation spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité la rend précieuse dans diverses applications de recherche et industrielles .

Propriétés

IUPAC Name |

4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321073 | |

| Record name | 4-methyl-2-(methylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-33-8 | |

| Record name | N-Methylleucine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-2-(methylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDA2WC7NY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

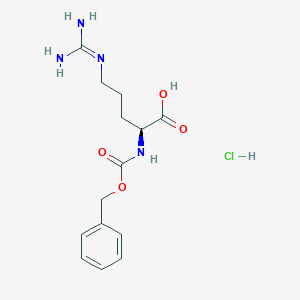

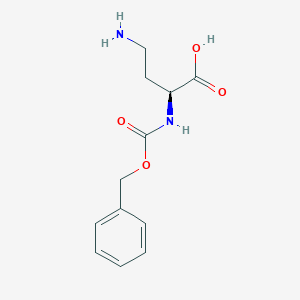

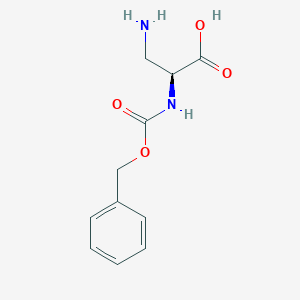

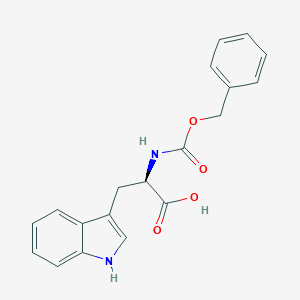

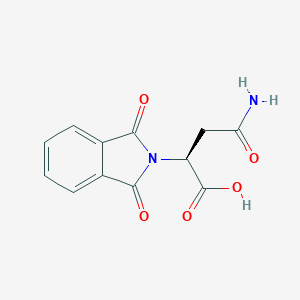

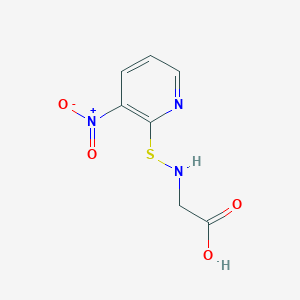

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride in managing pain?

A1: The research indicates that (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride functions as a calcium channel antagonist [, ]. While the specific calcium channels targeted are not explicitly mentioned in the abstracts, this mechanism suggests the compound likely inhibits the influx of calcium ions into cells. This inhibition can subsequently reduce neuronal excitability and neurotransmitter release, ultimately contributing to its efficacy in various animal models of pain.

Q2: What evidence supports the claim that (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride is efficacious in treating pain?

A2: The research papers mention that this compound demonstrates efficacy in several animal models of pain [, ]. Unfortunately, the abstracts do not provide details about the specific animal models used or the types of pain studied. Further investigation into the full text of the articles is necessary to understand the specific pain conditions where this compound shows promise.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.